molecular formula C7H3Cl2IO B2617292 4-Chloro-2-iodobenzoyl chloride CAS No. 476619-76-8

4-Chloro-2-iodobenzoyl chloride

Cat. No.: B2617292
CAS No.: 476619-76-8
M. Wt: 300.9
InChI Key: JGGMGECIFCNVFV-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzoyl chloride (C₇H₃Cl₂IO) is a halogenated benzoyl chloride derivative featuring both chlorine and iodine substituents on the aromatic ring. With a molecular weight of 300.90 g/mol, it exists as a liquid under standard conditions and is notable for its reactivity as an acylating agent . This compound is widely utilized in organic synthesis, particularly in the preparation of complex heterocyclic frameworks. For instance, it has been employed in reductive Heck cyclization reactions to synthesize chloro-substituted benzo-fused indolizidine alkaloid mimics, achieving yields of up to 82% . The presence of electron-withdrawing halogens (Cl and I) enhances the electrophilicity of the carbonyl carbon, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

4-chloro-2-iodobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGMGECIFCNVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-iodobenzoyl chloride can be synthesized through several methods. One common approach involves the iodination of 4-chlorobenzoyl chloride. This reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoyl chlorides, while reduction reactions produce benzyl alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Agents
The compound serves as a precursor in the synthesis of various antibacterial agents. For instance, derivatives of 4-chloro-2-iodobenzoyl chloride have been explored for their potential against resistant bacterial strains. A notable case study involved the synthesis of quinolone derivatives that exhibited significant antibacterial activity against Gram-negative bacteria, leveraging the unique properties of the benzoyl chloride moiety .

Protease Inhibition
Research has demonstrated that compounds derived from this compound can act as inhibitors of serine proteases, which are crucial in various biological processes including bacterial pathogenesis. A study highlighted the effectiveness of these derivatives in inhibiting Chlamydia trachomatis growth by targeting specific proteases involved in its life cycle .

Agrochemical Applications

Pesticide Development
The compound has been utilized in developing novel agrochemicals, particularly pesticides. Its ability to modify biological pathways in pests makes it valuable for creating selective herbicides and insecticides. Research indicates that derivatives synthesized from this compound show promising results in controlling pest populations while minimizing environmental impact .

Material Science Applications

Polymer Chemistry
In material science, this compound is used as a building block for polymer synthesis. It can be incorporated into copolymers that exhibit enhanced thermal stability and mechanical properties. Studies show that polymers containing this compound demonstrate improved resistance to degradation under environmental stressors .

Data Tables and Case Studies

Application Area Description Key Findings
Medicinal ChemistrySynthesis of antibacterial agentsEffective against resistant strains
Protease InhibitionInhibitors for Chlamydia trachomatisSignificant reduction in bacterial proliferation
Agrochemical DevelopmentDevelopment of selective pesticidesEffective control over pest populations
Material ScienceBuilding blocks for high-performance polymersEnhanced thermal stability and mechanical properties

Case Study: Antibacterial Activity

A specific study focused on synthesizing quinolone derivatives from this compound, demonstrating their effectiveness against multidrug-resistant strains of Escherichia coli. The synthesized compounds showed minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, indicating their potential as new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-chloro-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms on the benzene ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-chloro-2-iodobenzoyl chloride with structurally related iodobenzoyl chlorides:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Substituent Positions Key Applications/Reactivity
This compound C₇H₃Cl₂IO 300.90 Liquid 2-iodo, 4-chloro Reductive Heck cyclization ; acylations
2-Iodobenzoyl chloride C₇H₄ClIO 266.46 Powder/Lump 2-iodo Intermediate in peptide coupling
4-Iodobenzoyl chloride C₇H₄ClIO 266.46 Crystalline 4-iodo Synthesis of iodinated aromatics
2-Iodo-4-nitrobenzoyl chloride C₇H₃ClINO₃ 311.46 Solid 2-iodo, 4-nitro High electrophilicity for nitro-group-mediated reactions

Key Observations :

  • Substituent Effects: The ortho-iodo and para-chloro groups in this compound create steric hindrance and electronic polarization, differentiating its reactivity from mono-halogenated analogs like 4-iodobenzoyl chloride. The combined electron-withdrawing effects of Cl and I increase the carbonyl's electrophilicity compared to single-halogen derivatives .
  • Physical State : Unlike solid analogs (e.g., 4-iodobenzoyl chloride), the liquid state of this compound may facilitate handling in solution-phase reactions .

Biological Activity

4-Chloro-2-iodobenzoyl chloride (C7H3Cl2IO) is an organochlorine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its interactions with various biological systems, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural and physicochemical properties:

  • Molecular Formula : C7H3Cl2IO
  • Molecular Weight : 281.91 g/mol
  • Log P (Partition Coefficient) : 2.07 (iLOGP), indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against specific enzymes. Notably, it has been identified as a CYP1A2 inhibitor , which suggests potential interactions with drug metabolism pathways. Furthermore, it also inhibits CYP2C9 but does not affect other CYP enzymes such as CYP2D6 or CYP3A4 .

2. Transporter Interactions

The compound is classified as a Blood-Brain Barrier (BBB) permeant , indicating its ability to cross the BBB, which is crucial for central nervous system (CNS) drug development . However, it is noted that it does not act as a substrate for P-glycoprotein (P-gp), which suggests it may not be actively effluxed from the brain.

Case Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of various compounds, including chlorinated derivatives like this compound. The findings suggested that compounds with similar structures exhibit varying degrees of effectiveness against gram-positive and gram-negative bacteria. While specific data on this compound's MIC (Minimum Inhibitory Concentration) was not detailed, the general trend indicates potential utility in antimicrobial applications .

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in target proteins, including enzymes and receptors. This mechanism is common among acyl chlorides, leading to covalent modifications that can inhibit enzyme function or alter receptor signaling pathways.

Summary Table of Biological Activities

Activity TypeObservations
Enzyme Inhibition CYP1A2 Inhibitor; CYP2C9 Inhibitor
Transporter Interaction BBB permeant; Non-substrate for P-gp
Antimicrobial Activity Potential efficacy against bacterial strains
Cytotoxicity Variable; dependent on structural modifications

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